molecular formula C8H18ClNO B1378107 (2-Aminocycloheptyl)methanol hydrochloride CAS No. 1384429-98-4

(2-Aminocycloheptyl)methanol hydrochloride

Cat. No.: B1378107
CAS No.: 1384429-98-4
M. Wt: 179.69 g/mol
InChI Key: XZYKLYYHKOMKLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminocycloheptyl)methanol hydrochloride typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reduction of a cycloheptanone derivative to form the corresponding alcohol, followed by amination to introduce the amino group . The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity . The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(2-Aminocycloheptyl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cycloheptanone derivatives, amines, and other functionalized cycloheptyl compounds .

Scientific Research Applications

(2-Aminocycloheptyl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminocyclohexyl)methanol hydrochloride
  • (2-Aminocyclooctyl)methanol hydrochloride
  • (2-Aminocyclopentyl)methanol hydrochloride

Uniqueness

(2-Aminocycloheptyl)methanol hydrochloride is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered and eight-membered counterparts. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-aminocycloheptyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-8-5-3-1-2-4-7(8)6-10;/h7-8,10H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYKLYYHKOMKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-98-4
Record name (2-aminocycloheptyl)methanol hydrochloride
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